molecular formula C21H22N2O2S B2727821 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide CAS No. 946374-72-7

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide

Cat. No.: B2727821
CAS No.: 946374-72-7
M. Wt: 366.48
InChI Key: UNCVTNSUTSECTG-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide is a synthetic small molecule compound of interest in pharmacological and drug discovery research. This chemically complex reagent features a naphthamide scaffold linked to a thiophene moiety via a morpholino-containing ethyl chain. The presence of these distinct pharmacophores suggests potential for multi-target biological activity. The compound's structure indicates potential application in oncology research. The 2-naphthamide group is a feature in compounds studied for their inhibitory activity against various protein kinases, which are key regulators of cell growth and proliferation and are prominent targets in cancer therapy . Furthermore, the morpholino ring is a common component in drug candidates and is frequently used in medicinal chemistry to optimize a compound's physicochemical properties and pharmacokinetic profile. The thiophene heterocycle is a privileged structure in medicinal chemistry, known for its significant anti-inflammatory properties . Thiophene-based compounds are extensively investigated as inhibitors of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The integration of this moiety suggests that the compound may also have utility in research focused on inflammatory diseases. This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-21(18-6-5-16-3-1-2-4-17(16)13-18)22-14-20(19-7-12-26-15-19)23-8-10-25-11-9-23/h1-7,12-13,15,20H,8-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCVTNSUTSECTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with similar compounds:

Compound Name Key Structural Features Biological Activity Reference
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide 2-naphthamide core, morpholinoethyl group, thiophen-3-yl substituent Hypothesized PLD inhibition (based on structural analogy) N/A
VU0155056 (VU01) 2-naphthamide core, piperidinyl group with benzimidazolone Potent PLD inhibitor (IC₅₀ = 20–50 nM)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholinoacetamide core, thiazol ring, 2-chlorophenyl substituent Unknown activity; structural focus on heterocyclic diversity
N-[2-(thiophen-3-yl)ethyl]piperazinyl quinolones Quinolone core, piperazinyl group, thiophen-3-yl ethyl chain Antibacterial agents (e.g., activity against S. aureus and E. coli)
Key Observations:
  • Core Scaffold: The target compound and VU01 share a 2-naphthamide core, which is critical for PLD inhibition in VU01 . Replacing VU01’s benzimidazolone-piperidinyl group with a morpholino-thiophen-3-yl system may alter binding kinetics or selectivity.
  • Biological Activity: While VU01 is a well-characterized PLD inhibitor, the antibacterial activity of thiophen-3-yl-containing quinolones suggests that the thiophen moiety may confer broad-spectrum bioactivity depending on substituent positioning.

Computational and Experimental Insights

  • Role of Exact Exchange in Density Functional Theory (DFT): Studies using hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms (as in and ) could predict the electronic properties of these compounds, such as charge distribution at the morpholino or thiophen groups, which influence binding to hydrophobic enzyme pockets .
  • Crystallographic Data : Tools like SHELX have been pivotal in resolving structures of similar heterocyclic compounds, aiding in the rational design of derivatives with optimized bioactivity.

Substituent Effects on Bioactivity

  • Thiophen-3-yl vs. Thiophen-2-yl : highlights naphthalen-ol derivatives with thiophen-2-yl groups, which exhibit distinct electronic profiles compared to thiophen-3-yl due to sulfur atom positioning. This difference may affect compound solubility or target affinity.
  • Morpholino vs.

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

Chemical Structure:
The compound consists of a morpholine ring, a thiophene moiety, and a naphthamide structure. Its molecular formula is C16H18N2O1SC_{16}H_{18}N_{2}O_{1}S with a molecular weight of approximately 258.34 g/mol.

Synthesis:
The synthesis typically involves the reaction of 2-naphthoic acid with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This process allows for the formation of the amide bond crucial for the compound's activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The morpholine and thiophene groups facilitate binding to proteins or enzymes, influencing various biochemical pathways. This interaction can modulate enzyme activity, leading to effects such as apoptosis in cancer cells and inhibition of tumor growth .

3.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity:

Cell LineIC50 Value (µM)Mechanism
A5490.20 ± 0.05PI3Kα/mTOR inhibition
MCF-71.25 ± 0.11Apoptosis induction
Hela1.03 ± 0.24Cell cycle arrest at G0/G1 phase

These findings suggest that the compound may act as a dual inhibitor of the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation .

3.2 Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor for various enzymes involved in cancer metabolism. For instance, it significantly suppresses the phosphorylation of AKT at low concentrations, indicating its role in disrupting critical signaling pathways necessary for tumor growth .

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antiproliferative Effects:
    • A study utilizing the NCI-60 human tumor cell line panel highlighted that compounds similar to this compound exhibited notable antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-468) .
  • Mechanistic Studies:
    • Molecular docking simulations have revealed that this compound binds effectively to active sites on key enzymes like topoisomerase I, suggesting a mechanism for its anticancer effects .

5. Conclusion

This compound represents a promising candidate in drug discovery due to its unique structural characteristics and demonstrated biological activities, particularly in oncology. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

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